Cas no 861567-23-9 (3-(2-Hydroxy-4-methylphenyl)-2-oxopropanoic acid)

3-(2-Hydroxy-4-methylphenyl)-2-oxopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1796673
- 861567-23-9
- 3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid
- 3-(2-Hydroxy-4-methylphenyl)-2-oxopropanoic acid
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- Inchi: 1S/C10H10O4/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14)
- InChI Key: OYOQVEZLBZZUEX-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C=CC=1CC(C(=O)O)=O
Computed Properties
- Exact Mass: 194.05790880g/mol
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6Ų
- XLogP3: 1.3
3-(2-Hydroxy-4-methylphenyl)-2-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796673-0.1g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 0.1g |
$779.0 | 2023-09-19 | ||
Enamine | EN300-1796673-0.25g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 0.25g |
$814.0 | 2023-09-19 | ||
Enamine | EN300-1796673-1g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 1g |
$884.0 | 2023-09-19 | ||
Enamine | EN300-1796673-10.0g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 10g |
$3807.0 | 2023-06-03 | ||
Enamine | EN300-1796673-5.0g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 5g |
$2566.0 | 2023-06-03 | ||
Enamine | EN300-1796673-5g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 5g |
$2566.0 | 2023-09-19 | ||
Enamine | EN300-1796673-10g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 10g |
$3807.0 | 2023-09-19 | ||
Enamine | EN300-1796673-0.5g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 0.5g |
$849.0 | 2023-09-19 | ||
Enamine | EN300-1796673-1.0g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 1g |
$884.0 | 2023-06-03 | ||
Enamine | EN300-1796673-0.05g |
3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid |
861567-23-9 | 0.05g |
$744.0 | 2023-09-19 |
3-(2-Hydroxy-4-methylphenyl)-2-oxopropanoic acid Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Additional information on 3-(2-Hydroxy-4-methylphenyl)-2-oxopropanoic acid
Introduction to 3-(2-Hydroxy-4-methylphenyl)-2-oxopropanoic Acid (CAS No. 861567-23-9)
3-(2-Hydroxy-4-methylphenyl)-2-oxopropanoic acid, identified by its Chemical Abstracts Service (CAS) number 861567-23-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a phenolic hydroxyl group and a β-keto acid moiety, has garnered attention due to its structural features and potential biological activities. The presence of both a hydroxyl and a methyl substituent on the aromatic ring, coupled with the polar carboxylic acid and β-keto functional groups, makes it a versatile scaffold for further chemical modifications and biological investigations.
The compound's structure is characterized by a propenoic acid backbone, which is a common motif in natural products and pharmacologically active molecules. The 2-oxopropanoic acid moiety, also known as acetoacetic acid derivative, is particularly relevant in metabolic pathways and has been explored in the development of drugs targeting metabolic disorders. The aromatic ring, with its 2-hydroxy-4-methylphenyl substitution pattern, suggests potential interactions with various biological targets, including enzymes and receptors.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have indicated that the hydroxyl group in 3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid could engage in hydrogen bonding interactions with polar residues in protein binding pockets, while the methyl group may contribute to hydrophobic interactions. These features are crucial for designing molecules with enhanced specificity and efficacy.
In the context of drug discovery, this compound has been investigated for its potential role in modulating enzyme activity. For instance, derivatives of β-keto acids have shown promise in inhibiting enzymes involved in inflammatory pathways. The 3-(2-hydroxy-4-methylphenyl) moiety may also influence the compound's solubility and bioavailability, making it an attractive candidate for further optimization.
One of the most exciting areas of research involving 3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid is its potential application in synthetic biology. The compound's structural features allow it to serve as a building block for more complex molecules, enabling the creation of novel drug candidates with tailored properties. Researchers are exploring its use in generating libraries of derivatives for high-throughput screening, aiming to identify molecules with improved pharmacological profiles.
The synthesis of this compound has also been refined through modern organic chemistry techniques. Advances in catalytic methods have allowed for more efficient and environmentally friendly routes to 3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid, reducing the number of synthetic steps and minimizing waste. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical research.
Furthermore, the biological activity of this compound has been explored in preclinical models. Initial studies suggest that it may exhibit properties relevant to therapeutic applications, particularly in areas such as anti-inflammatory and antioxidant effects. The precise mechanism of action remains under investigation, but preliminary data indicate that it interacts with cellular pathways involving oxidative stress and inflammation.
The role of 3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid in understanding disease mechanisms cannot be overstated. By studying its interactions with biological targets, researchers can gain insights into the underlying processes driving various conditions. This knowledge is invaluable for developing targeted therapies that address specific aspects of disease pathology.
As computational methods continue to evolve, the ability to predict the behavior of complex molecules like 3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid will only improve. Machine learning algorithms are being trained on large datasets to identify patterns that correlate with biological activity, enabling faster and more accurate predictions. This approach accelerates the drug discovery process by prioritizing promising candidates for experimental validation.
The future directions for research on this compound are multifaceted. Investigating its derivatives could lead to the identification of more potent and selective drugs with improved pharmacokinetic properties. Additionally, exploring its role in combination therapies may uncover synergistic effects that enhance therapeutic outcomes.
In conclusion,3-(2-hydroxy-4-methylphenyl)-2-oxopropanoic acid (CAS No. 861567-23-9) represents a compelling subject of study due to its structural complexity and potential biological relevance. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at addressing various therapeutic challenges. As research progresses, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel treatments.
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